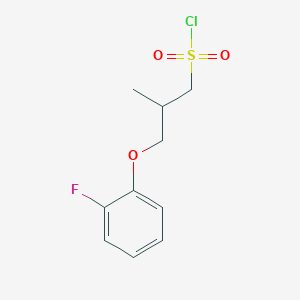
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a fluorinated aromatic ring, an ether linkage, and a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and 2-methylpropane-1-sulfonyl chloride.
Ether Formation: The 2-fluorophenol undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form 2-fluorophenoxy-2-methylpropane.
Sulfonylation: The resulting ether is then treated with sulfonyl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Catalysts such as palladium or copper may be used for aromatic substitution reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Fluorinated Derivatives: Formed by substitution of the fluorine atom.
Applications De Recherche Scientifique
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can also influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Fluorophenoxy)propanamide: Similar structure but with an amide group instead of a sulfonyl chloride.
3-[(2-Fluorophenoxy)methyl]benzaldehyde: Contains a benzaldehyde group instead of a sulfonyl chloride.
Uniqueness
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both a fluorinated aromatic ring and a sulfonyl chloride group
Propriétés
Formule moléculaire |
C10H12ClFO3S |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
3-(2-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |
Clé InChI |
NOODDFNZRQYOTL-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


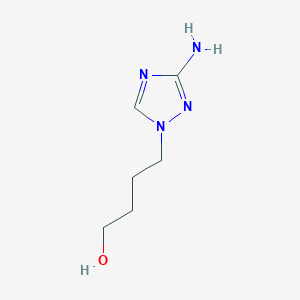
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
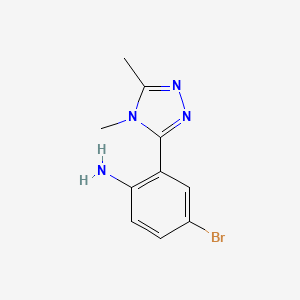
![(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)
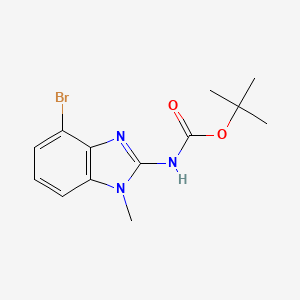



![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)

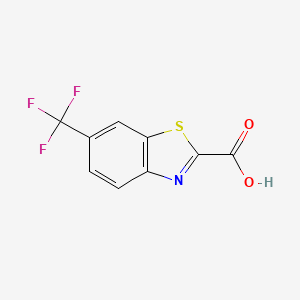
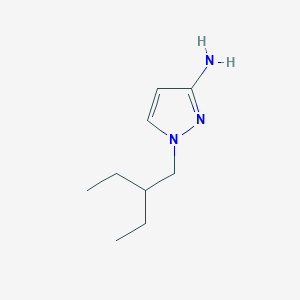
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)
